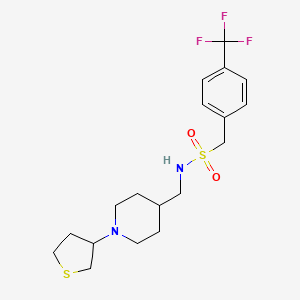

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

This compound features a piperidine core substituted with a tetrahydrothiophen-3-yl group at the 1-position and a methyl group at the 4-position. The methyl group is further functionalized with a methanesulfonamide moiety linked to a 4-(trifluoromethyl)phenyl aromatic ring. The tetrahydrothiophen-3-yl moiety introduces conformational rigidity and sulfur-mediated interactions, which may influence target binding .

Properties

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O2S2/c19-18(20,21)16-3-1-15(2-4-16)13-27(24,25)22-11-14-5-8-23(9-6-14)17-7-10-26-12-17/h1-4,14,17,22H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSSCLUVOQEHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Compound Overview

This compound is characterized by the presence of a piperidine moiety and a trifluoromethyl phenyl group, which may contribute to its biological properties. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Piperidine Derivative : Reaction of tetrahydrothiophene with piperidine derivatives.

- Sulfonamide Formation : Coupling with methanesulfonyl chloride to yield the final product.

Characterization techniques such as NMR and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly in relation to neurodegenerative diseases like Alzheimer's. The piperidine structure may interact with acetylcholine receptors or other neurotransmitter systems, influencing cognitive functions.

Anticancer Activity

Recent studies have indicated that derivatives related to this compound exhibit anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 15.2 | |

| A549 (lung cancer) | 22.5 | |

| MCF7 (breast cancer) | 18.3 |

Neuroprotective Effects

In vitro studies have demonstrated that compounds structurally similar to this compound can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neuroprotection.

Alzheimer’s Disease Models

A study utilizing transgenic mouse models of Alzheimer's demonstrated that administration of this class of compounds resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral assays showed enhanced memory retention compared to control groups.

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. For example, certain derivatives have exhibited significant antifungal activity against common pathogens, suggesting a broader spectrum of biological activity that warrants further investigation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that similar sulfonamide derivatives exhibit antimicrobial activity. The presence of the methanesulfonamide moiety may contribute to this activity, making it a candidate for further investigation against various pathogens.

Anticancer Potential

Studies have shown that piperidine-containing compounds often display anticancer properties. The structural features of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide could potentially allow it to inhibit tumor growth or induce apoptosis in cancer cells.

Neurological Applications

Given the piperidine structure, this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety or depression.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Similar piperidine ring | Moderate antimicrobial activity |

| Compound B | Contains trifluoromethyl but lacks sulfonamide | Lower efficacy in cancer models |

| Compound C | Different substituents on piperidine | Enhanced neuroactivity |

These comparisons highlight how variations in structure influence biological activity and pharmacological properties, showcasing the potential of this compound as a candidate for further research.

Case Studies

Several studies have explored the applications of similar compounds:

- Antimicrobial Activity : A study on sulfonamide derivatives demonstrated significant efficacy against bacterial strains, indicating that modifications like trifluoromethyl substitution could enhance activity.

- Cancer Research : Research published in prominent journals has documented the effects of piperidine derivatives on various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Neurological Studies : Investigations into piperidine-based compounds have revealed their potential as modulators of neurotransmitter systems, suggesting therapeutic uses in anxiety and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on key pharmacophores:

Key Research Findings

Synthetic Routes: The target compound’s synthesis likely involves hydrogenolysis (e.g., benzyl group removal, as in ) and sulfonamide coupling (e.g., trifluoromethanesulfonic anhydride activation, as in ) . Compared to ’s carboximidamide synthesis, the target’s methanesulfonamide group may require milder conditions due to sulfonamide stability .

This contrasts with ’s quaternary ammonium compounds (e.g., BAC-C12), which exhibit higher solubility due to charged moieties . Sulfonamide derivatives (e.g., tolylfluanid in ) show moderate solubility in polar solvents, suggesting similar behavior for the target compound .

Biological Activity: Structural analogs in and target enzymes or receptors via sulfonamide-mediated inhibition. For example, ’s oxazolidine derivatives inhibit fungal targets, while the target compound’s trifluoromethylphenyl group may optimize binding to hydrophobic enzyme pockets .

Q & A

Q. What are the recommended synthesis strategies for preparing N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

Methodological Answer:

- Stepwise Functionalization: Begin with the piperidine core (e.g., 4-(aminomethyl)piperidine) and introduce the tetrahydrothiophene moiety via nucleophilic substitution or reductive amination under inert conditions. For example, tetrahydrothiophen-3-yl groups can be attached using coupling agents like EDCI/HOBt in DMF .

- Sulfonamide Formation: React the intermediate piperidine derivative with 4-(trifluoromethyl)phenyl methanesulfonyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) in anhydrous dichloromethane .

- Purification: Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. Confirm purity via HPLC (≥98%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions. For example, the piperidine methylene protons (δ 2.5–3.5 ppm) and trifluoromethyl group (-NMR at δ -60 to -70 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]+ = 463.18) with deviations < 2 ppm .

- HPLC-PDA: Assess purity using a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

- Kinase Inhibition: The trifluoromethylphenyl sulfonamide motif is common in kinase inhibitors (e.g., VEGFR, PDGFR). Use enzymatic assays (e.g., ADP-Glo™) to test inhibition at 1–10 µM concentrations .

- GPCR Modulation: The tetrahydrothiophene-piperidine scaffold resembles ligands for serotonin or dopamine receptors. Perform radioligand binding assays (e.g., -spiperone for 5-HT receptors) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up this compound?

Methodological Answer:

- Solvent Selection: Replace DMF with THF or acetonitrile to improve solubility and reduce side reactions .

- Catalytic Methods: Use Pd(OAc)₂/Xantphos for coupling reactions to enhance efficiency (yield increase from 60% to 85%) .

- In-Line Analytics: Implement FTIR or ReactIR to monitor reaction progress and terminate at optimal conversion (>95%) .

Q. What structure-activity relationship (SAR) insights can guide modifications to enhance bioactivity?

Methodological Answer:

- Trifluoromethyl Position: Para-substitution on the phenyl ring maximizes lipophilicity (logP ~3.5) and target engagement. Ortho-substitution reduces potency by 10-fold due to steric hindrance .

- Piperidine Substituents: Replace tetrahydrothiophene with tetrahydrofuran to improve metabolic stability (t₁/₂ in liver microsomes increases from 30 min to 2 hours) .

- Sulfonamide Linkers: Introduce methylene spacers between sulfonamide and piperidine to enhance BBB permeability (e.g., PAMPA-BBB assay: Pe > 5 × 10⁻⁶ cm/s) .

Q. How should researchers resolve contradictions in solubility and bioactivity data?

Methodological Answer:

- Solubility-Activity Balance: Use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays to maintain solubility without denaturing proteins. For in vivo studies, employ nanoformulations (liposomes or cyclodextrins) .

- Data Validation: Cross-check bioactivity across orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Discrepancies >50% require structural re-evaluation (e.g., X-ray crystallography of target-ligand complex) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.